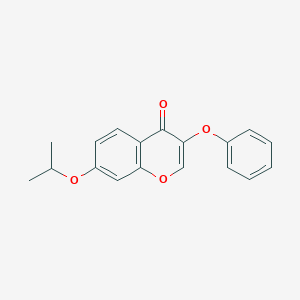
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide, commonly known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of drugs. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also found applications in scientific research due to its unique properties.
Mechanism of Action
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide acts as an NMDA receptor antagonist, which means that it blocks the action of glutamate at these receptors. This results in the inhibition of the excitatory activity of the brain, leading to the dissociative and hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. It also has a number of psychological effects, including dissociation, hallucinations, and altered perceptions of time and space.
Advantages and Limitations for Lab Experiments
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has a number of advantages for use in lab experiments. It has a unique mechanism of action and can be used to study the effects of NMDA receptor antagonists on the brain. However, it also has a number of limitations, including its potential for abuse and its potential to cause harm to research subjects.
Future Directions
There are a number of future directions for research on N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide. One area of interest is the potential for N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide to be used as a treatment for depression and anxiety. It has also been suggested that N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide could be used to study the effects of NMDA receptor antagonists on neuroplasticity and brain function. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide and its potential for harm.
Synthesis Methods
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide is synthesized through the reaction of 3-methoxyphenylacetone with cyclohexylamine, followed by the reaction of the resulting product with thiophene-2-carbonyl chloride. The final product is then purified through recrystallization.
Scientific Research Applications
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to ketamine, another dissociative drug. N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide binds to N-methyl-D-aspartate (NMDA) receptors in the brain, which results in the inhibition of glutamate activity. This leads to the dissociative and hallucinogenic effects of the drug.
properties
IUPAC Name |
N-(4-methoxy-3,5-dimethylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-7-11(8-10(2)13(9)17-3)15-14(16)12-5-4-6-18-12/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCNSZBTZMWARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3,5-dimethylphenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)


![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)

![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)
![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)